molecular formula C5H4F2N2OS B176819 6-(Difluoromethyl)-4-hydroxypyrimidine-2(1H)-thione CAS No. 1204298-76-9

6-(Difluoromethyl)-4-hydroxypyrimidine-2(1H)-thione

Cat. No.: B176819
CAS No.: 1204298-76-9
M. Wt: 178.16 g/mol
InChI Key: RPFVUMOHGFOCGJ-UHFFFAOYSA-N
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Description

6-(Difluoromethyl)-4-hydroxypyrimidine-2(1H)-thione is a heterocyclic compound featuring a pyrimidine ring substituted with a difluoromethyl group at the 6-position and a hydroxyl group at the 4-position

Chemical Reactions Analysis

Types of Reactions: 6-(Difluoromethyl)-4-hydroxypyrimidine-2(1H)-thione can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while nucleophilic substitution can produce a variety of substituted pyrimidines .

Comparison with Similar Compounds

Uniqueness: 6-(Difluoromethyl)-4-hydroxypyrimidine-2(1H)-thione stands out due to its unique combination of a difluoromethyl group and a hydroxyl group on a pyrimidine ring. This structural arrangement imparts distinct chemical properties and biological activities, making it a valuable compound for various applications .

Properties

IUPAC Name

6-(difluoromethyl)-2-sulfanylidene-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F2N2OS/c6-4(7)2-1-3(10)9-5(11)8-2/h1,4H,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPFVUMOHGFOCGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=S)NC1=O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00622342
Record name 6-(Difluoromethyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204298-76-9
Record name 6-(Difluoromethyl)-2,3-dihydro-2-thioxo-4(1H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1204298-76-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Difluoromethyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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